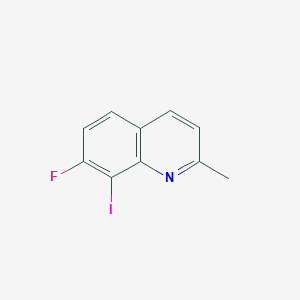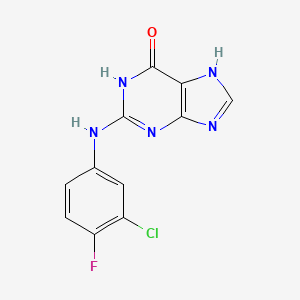
6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 3-chloro-4-fluorophenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable purine derivative. One common method involves the nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and 6-chloropurine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with DNA synthesis.
Mécanisme D'action
The mechanism of action of 2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes involved in purine metabolism, thereby disrupting cellular processes such as DNA synthesis and repair. The compound’s ability to bind to these enzymes is attributed to its structural similarity to natural purine substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 4-Chlorophenylboronic acid
Uniqueness
Compared to similar compounds, 2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one is unique due to its purine ring system, which imparts specific biological activity. Its structural features allow it to interact with a different set of molecular targets, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
123994-77-4 |
|---|---|
Formule moléculaire |
C11H7ClFN5O |
Poids moléculaire |
279.66 g/mol |
Nom IUPAC |
2-(3-chloro-4-fluoroanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H7ClFN5O/c12-6-3-5(1-2-7(6)13)16-11-17-9-8(10(19)18-11)14-4-15-9/h1-4H,(H3,14,15,16,17,18,19) |
Clé InChI |
QCVDQVZWWDKIKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





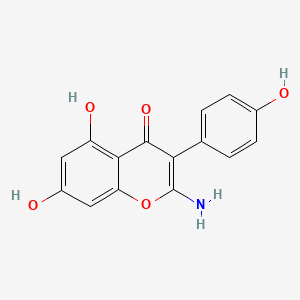

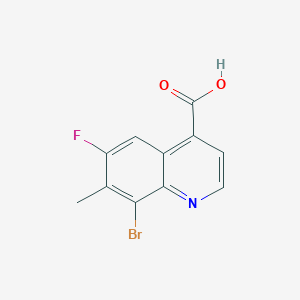

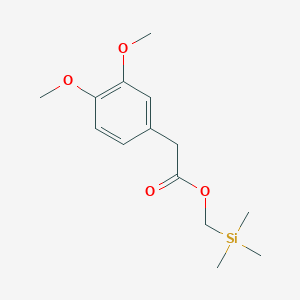
![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)

![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)
